

Application Notes and Protocols for Cy5-PEG7-TCO in Super-Resolution Microscopy

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Cy5-PEG7-TCO

Cat. No.: B12363549

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Introduction

Cy5-PEG7-TCO is a fluorescent probe combining the far-red cyanine dye, Cy5, with a trans-cyclooctene (TCO) moiety through a polyethylene glycol (PEG) linker. This molecule is specifically designed for bioorthogonal labeling, a powerful technique for imaging biomolecules in their native environment without interfering with cellular processes. The inverse-electron-demand Diels-Alder (iEDDA) reaction between the TCO group and a tetrazine-modified target is exceptionally fast and specific, enabling efficient and covalent labeling of proteins, glycans, and other biomolecules for advanced imaging applications.^{[1][2]} The Cy5 fluorophore is well-suited for super-resolution microscopy due to its brightness and photoswitching capabilities in appropriate buffer conditions, making **Cy5-PEG7-TCO** a valuable tool for techniques like (d)STORM, and adaptable for STED microscopy.

Applications in Super-Resolution Microscopy

Super-resolution microscopy techniques bypass the diffraction limit of light, offering unprecedented detail in cellular imaging. **Cy5-PEG7-TCO** is particularly advantageous for these methods due to the specificity of bioorthogonal labeling and the favorable photophysical properties of Cy5.

Stochastic Optical Reconstruction Microscopy (STORM)

In STORM, and its variant direct STORM (dSTORM), single fluorophores are photoswitched between a fluorescent "on" state and a dark "off" state. By activating only a sparse subset of molecules in each frame, their precise locations can be determined. Over thousands of frames, a super-resolved image is reconstructed. Cy5 is an excellent fluorophore for dSTORM due to its ability to be reversibly photoswitched in the presence of specific imaging buffers.[3] The TCO-tetrazine ligation allows for the precise and covalent attachment of Cy5 to the target of interest, which is crucial for accurate localization.

Stimulated Emission Depletion (STED) Microscopy

STED microscopy achieves super-resolution by using a second, donut-shaped laser beam to de-excite fluorophores at the periphery of the excitation spot, effectively narrowing the point-spread function. The photostability of the fluorophore is a critical factor in STED imaging. While Cy5 can be used for STED, its performance is highly dependent on the imaging conditions and the STED laser power. Self-healing Cy5 dyes, which incorporate intramolecular photostabilizers, have shown improved performance in STED microscopy.[4][5]

Photoactivated Localization Microscopy (PALM)

PALM is conceptually similar to STORM but traditionally relies on photoactivatable or photoconvertible fluorescent proteins. However, the underlying principle of localizing single emitters can be applied to synthetic dyes. While not a conventional PALM probe, **Cy5-PEG7-TCO** could potentially be used in PALM-like imaging experiments that rely on the stochastic activation of fluorophores.

Quantitative Data Summary

The performance of **Cy5-PEG7-TCO** in super-resolution microscopy is influenced by the photophysical properties of the Cy5 dye and the efficiency of the TCO-tetrazine ligation. The following table summarizes key quantitative data for Cy5 and the bioorthogonal reaction.

Parameter	Value	Technique	Notes
Photophysical Properties of Cy5			
Excitation Maximum (λ_{ex})	~649 nm	Spectroscopy	
Emission Maximum (λ_{em})	~670 nm	Spectroscopy	
Molar Extinction Coefficient (ϵ)	~250,000 M ⁻¹ cm ⁻¹	Spectroscopy	
Quantum Yield	~0.2	Spectroscopy	
Performance in dSTORM			
Photon Yield per switching event	Good	dSTORM	Dependent on imaging buffer.
Blinking Cycles	Good	dSTORM	Can be switched on and off hundreds of times.
Localization Precision	10-50 nm	dSTORM	Dependent on photon count and setup.
Bioorthogonal Reaction Kinetics			
Reaction Pair	Tetrazine + trans-cyclooctene (TCO)	iEDDA	
Second-Order Rate Constant (k_2)	800 - 30,000 M ⁻¹ s ⁻¹	Reaction Kinetics	Dependent on tetrazine substitution and TCO strain.

Experimental Protocols

Protocol 1: Live-Cell Labeling using Cy5-PEG7-TCO

This protocol describes the general workflow for labeling live cells expressing a tetrazine-modified protein or glycan.

A. Reagent Preparation:

- **Cy5-PEG7-TCO** Stock Solution: Prepare a 1 mM stock solution of **Cy5-PEG7-TCO** in anhydrous DMSO. Store at -20°C, protected from light.
- Labeling Medium: Use an appropriate cell culture medium (e.g., DMEM or HBSS) buffered with HEPES. Serum-free medium is often recommended during the labeling step to reduce non-specific binding.

B. Cell Preparation:

- Culture cells expressing the tetrazine-tagged biomolecule of interest on glass-bottom dishes suitable for microscopy.
- Ensure cells are healthy and at an appropriate confluency (50-70%) before labeling.
- Wash the cells twice with pre-warmed labeling medium.

C. Labeling Procedure:

- Dilute the **Cy5-PEG7-TCO** stock solution in the labeling medium to a final concentration of 1-10 μ M. The optimal concentration should be determined empirically.
- Add the **Cy5-PEG7-TCO** working solution to the cells.
- Incubate the cells for 15-60 minutes at 37°C, protected from light. The reaction is typically rapid.
- Remove the labeling solution and wash the cells three times with the labeling medium to remove any unbound probe.
- The cells are now ready for imaging.

Protocol 2: dSTORM Imaging of Cy5-PEG7-TCO Labeled Cells

A. Imaging Buffer Preparation: A critical component for successful dSTORM is the imaging buffer, which facilitates the photoswitching of Cy5. A common buffer composition is a glucose oxidase and catalase (GLOX) oxygen scavenging system with a thiol.

- Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl.
- GLOX Solution: Dissolve 14 mg of glucose oxidase and 50 μ L of catalase (17 mg/mL) in 200 μ L of Buffer A.
- 1 M MEA Solution: Dissolve 77 mg of mercaptoethylamine (MEA) in 1 mL of 0.25 N HCl. Adjust the pH to 7.5-8.5.
- Final Imaging Buffer (prepare fresh): To 1 mL of Buffer A, add 10 μ L of GLOX solution, 20 μ L of 1 M MEA, and 100 μ L of 10% (w/v) glucose.

B. Image Acquisition:

- Mount the labeled cells on a super-resolution microscope equipped for dSTORM.
- Locate the region of interest using low-intensity excitation to minimize photobleaching.
- Switch to imaging mode. Use a high-power 647 nm laser to excite Cy5 and induce its transition to the dark state.
- Use a low-power 405 nm laser to reactivate a sparse subset of Cy5 molecules back to the fluorescent state.
- Acquire a series of images (typically 10,000-50,000 frames) at a high frame rate (e.g., 50-100 Hz).
- The power of the excitation and activation lasers should be adjusted to ensure that only a few, well-separated single molecules appear in each frame.

C. Data Analysis:

- Process the raw image data using a single-molecule localization software package (e.g., ThunderSTORM, rapidSTORM).
- The software will identify and fit the point-spread function of each single-molecule event to determine its precise coordinates.
- Reconstruct the final super-resolution image from the list of localizations.

Visualizations

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- To cite this document: BenchChem. [Application Notes and Protocols for Cy5-PEG7-TCO in Super-Resolution Microscopy]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12363549#cy5-peg7-tco-in-super-resolution-microscopy-techniques]

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